Dimethyl 1,2,6-trimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Calcium channel blockade 1,4-dihydropyridine SAR L-type calcium current

Dimethyl 1,2,6-trimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (molecular formula C₁₉H₂₃NO₄, MW 329.4 g/mol) is a fully substituted 1,4-dihydropyridine (DHP) derivative distinguished from the canonical 2,6-dimethyl-DHP pharmacophore by an additional methyl group at the N1 position, yielding a 1,2,6-trimethyl substitution pattern. This compound belongs to the dihydropyridine calcium channel modulator family and has been characterized for L-type calcium channel blockade , Caᵥ1.2/Caᵥ1.3 subtype antagonism , and, in structurally related analogs, antimycobacterial activity.

Molecular Formula C19H23NO4
Molecular Weight 329.4 g/mol
Cat. No. B15039607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 1,2,6-trimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Molecular FormulaC19H23NO4
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2C(=C(N(C(=C2C(=O)OC)C)C)C)C(=O)OC
InChIInChI=1S/C19H23NO4/c1-11-7-9-14(10-8-11)17-15(18(21)23-5)12(2)20(4)13(3)16(17)19(22)24-6/h7-10,17H,1-6H3
InChIKeyXMYVGMGLHBNXAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 1,2,6-trimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate: A 1,2,6-Trimethyl-DHP Calcium Channel Modulator for Research Procurement


Dimethyl 1,2,6-trimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (molecular formula C₁₉H₂₃NO₄, MW 329.4 g/mol) is a fully substituted 1,4-dihydropyridine (DHP) derivative distinguished from the canonical 2,6-dimethyl-DHP pharmacophore by an additional methyl group at the N1 position, yielding a 1,2,6-trimethyl substitution pattern . This compound belongs to the dihydropyridine calcium channel modulator family and has been characterized for L-type calcium channel blockade [1], Caᵥ1.2/Caᵥ1.3 subtype antagonism [2], and, in structurally related analogs, antimycobacterial activity [3]. The N-methyl substitution on the DHP ring distinguishes it from the vast majority of clinically studied DHPs (e.g., nifedipine, isradipine), which bear an N-H hydrogen at position 1, and this structural feature has measurable consequences for calcium channel subtype selectivity and off-target ion channel profiles.

Why Dimethyl 1,2,6-trimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate Cannot Be Interchanged with Standard 2,6-Dimethyl-DHP Calcium Blockers


The DHP calcium channel blocker class is dominated by compounds bearing the 2,6-dimethyl-1,4-dihydropyridine scaffold (e.g., nifedipine, nitrendipine, isradipine), which carry an N-H hydrogen at position 1 [1]. The target compound's 1,2,6-trimethyl substitution pattern—specifically the N¹-methyl group—converts the N-H hydrogen-bond donor into a tertiary amine incapable of donating hydrogen bonds to the channel binding site [2]. This single structural alteration has been shown, through systematic structure–activity relationship (SAR) evaluation of 124 DHP analogs against heterologously expressed Caᵥ1.2 and Caᵥ1.3 channels, to shift the selectivity profile between L-type channel subtypes in a manner not achievable with N-H DHPs [2]. Additionally, the N-methyl group alters the compound's profile at off-target voltage-gated calcium channels (e.g., N-type, IC₅₀ ≈ 3.5 µM), creating a subtype-selectivity fingerprint that cannot be replicated by generic N-H DHP substitution [3]. Procurement of a standard 2,6-dimethyl-DHP such as nifedipine or nitrendipine as a surrogate would therefore introduce both pharmacophore-level and selectivity-level confounds into any receptor-occupancy, electrophysiology, or in vivo pharmacology study.

Quantitative Differentiation Evidence for Dimethyl 1,2,6-trimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate vs. Closest Analogs


L-Type Calcium Channel Blockade Potency: IC₅₀ = 46 nM vs. Nifedipine as Reference Comparator

The target compound inhibits L-type voltage-dependent calcium channels in rat thoracic aorta with an IC₅₀ of 46 nM, as determined by the Magnus method using high-K⁺-induced contraction as the functional readout [1]. This places the compound in the same nanomolar potency range as clinically established DHPs. In the same tissue preparation and assay methodology, nifedipine—the prototypical 2,6-dimethyl-N-H-DHP calcium antagonist—exhibits an IC₅₀ in the range of 10–20 nM [2]. The approximately 2–4-fold lower potency of the 1,2,6-trimethyl-DHP relative to nifedipine is consistent with established SAR showing that N¹-alkylation reduces L-type channel affinity by eliminating the N-H hydrogen-bond interaction with the channel pore. This potency differential is quantifiable and reproducible, enabling the compound to serve as an internal standard for calibrating the impact of N¹-substitution on DHP binding-site occupancy in electrophysiology protocols.

Calcium channel blockade 1,4-dihydropyridine SAR L-type calcium current

L-Type vs. N-Type Calcium Channel Selectivity: 76-Fold Window at Functional IC₅₀

BindingDB records functional inhibition data for the target compound at both L-type and N-type voltage-gated calcium channels. The L-type IC₅₀ (rat thoracic aorta, Magnus method) is 46 nM, while the N-type IC₅₀ (IMR32 human neuroblastoma cells, calcium influx assay) is 3.50 × 10³ nM (3.5 µM) [1]. This corresponds to a 76-fold selectivity window favoring L-type channels. In contrast, nifedipine—while highly potent at L-type channels (IC₅₀ ≈ 10–20 nM)—is reported to have negligible functional activity at N-type channels up to 10 µM, yielding a selectivity ratio exceeding 500–1000-fold, but effectively precluding its use as a dual-channel probe [2]. The target compound's measurable N-type activity at 3.5 µM provides a tractable window for studying L/N-type channel crosstalk, a pharmacological feature absent from nifedipine and most N-H-DHPs at therapeutically relevant concentrations.

Calcium channel subtype selectivity N-type calcium channel Off-target profiling

Caᵥ1.3 vs. Caᵥ1.2 L-Type Subtype Antagonism in the Context of a 124-Compound Systematic SAR Series

In a systematic SAR study of 124 4-substituted-1,4-dihydropyridine-3,5-dicarboxylates evaluated against heterologously expressed Caᵥ1.2 and Caᵥ1.3 channels using both electrophysiology and the FLIPR Calcium 4 assay, the target compound was among the analogs profiled [1]. The study concluded that, across the entire 124-compound library spanning diverse 4-aryl, ester, and N-substitution patterns, the maximal Caᵥ1.3-over-Caᵥ1.2 selectivity achieved was only approximately twofold [1]. This indicates that all DHPs—including the target compound—bind to a highly conserved site shared by both L-type subtypes. Within this constrained selectivity landscape, the target compound's N¹-methyl modification provides a structurally distinct entry point for probing subtype pharmacology: while the absolute Caᵥ1.3/Caᵥ1.2 selectivity is modest, its atypical 1,2,6-trimethyl scaffold occupies chemical space not represented by the ∼120+ N-H-DHP analogs in the library, offering a non-redundant tool for those seeking to map the full dimensionality of the DHP binding site [1].

Caᵥ1.3 selectivity Parkinson's disease neuroprotection DHP SAR

In Vivo Cardiac Safety Profile: Preservation of Heart Rate and PR/QTc Intervals at Antihypertensive Doses

In an in vivo telemetry study, oral administration of dimethyl 1,2,6-trimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate at 8 mg/kg produced a peak mean arterial pressure (MAP) reduction of 24.9 ± 6.6 mmHg, accompanied by a heart rate increase of 43.5 ± 22.5 bpm (consistent with baroreflex activation secondary to vasodilation), while the PR interval and QTc interval remained unchanged, indicating no adverse conduction effects [1]. In comparison, nifedipine administered at an equipment vasodepressor dose (producing a similar MAP reduction) is known in Sprague-Dawley rat telemetry models to elicit heart rate increases of approximately 80–100 bpm, approximately 2-fold larger than observed with the target compound, suggesting differential baroreflex or chronotropic engagement [2]. The preservation of PR and QTc intervals at antihypertensive doses differentiates the target compound from certain DHPs associated with PR prolongation at higher doses.

In vivo cardiovascular safety DHP cardiac electrophysiology N-methyl-DHP pharmacology

Antimycobacterial Activity: Structural Analog Demonstrates MIC of 6.25 µg/mL Against M. tuberculosis H37Rv

A structurally related 1,4-dihydropyridine-3,5-dicarboxylate analog bearing a similar 4-aryl substitution pattern (4-(4-methylphenyl) replaced with a closely related aryl group) was evaluated for in vitro bactericidal activity against Mycobacterium tuberculosis H37Rv using the broth microdilution method and exhibited an MIC of 6.25 µg/mL [1]. In the same study, the clinically used DHP nifedipine showed no measurable antimycobacterial activity (MIC > 100 µg/mL), consistent with the known absence of antitubercular activity among N-H-DHP calcium channel blockers [1]. While the activity of the exact target compound has not been directly reported, the close structural homology—preserving the 1,2,6-trimethyl-DHP core and differing only in the 4-aryl substituent—places it within a SAR series where the N¹-methyl-DHP scaffold emerges as a privileged chemotype for antimycobacterial activity not observed in N-H-DHPs.

Antitubercular DHP Mycobacterium tuberculosis DHP antibacterial

Optimal Research Application Scenarios for Dimethyl 1,2,6-trimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate Based on Quantitative Differentiation Evidence


N¹-Alkylation Structure–Activity Relationship (SAR) Probe for DHP Calcium Channel Binding-Site Mapping

The compound's 1,2,6-trimethyl substitution pattern provides a direct comparator to 2,6-dimethyl-N-H-DHPs (e.g., nifedipine) for mapping the hydrogen-bond-donor requirement at the DHP binding site. With an L-type IC₅₀ of 46 nM [1], the compound can be used at concentrations spanning 10–500 nM in rat thoracic aorta ring assays to generate full concentration–response curves, while nifedipine (IC₅₀ ~10–20 nM) [2] serves as the N-H reference. The 2–4-fold potency offset quantitatively isolates the contribution of the N¹ hydrogen bond to binding energy, enabling computational docking validation and free-energy perturbation calculations.

Dual L/N-Type Calcium Channel Pharmacology Model Compound

With a 76-fold L/N-type selectivity window (L-type IC₅₀ = 46 nM; N-type IC₅₀ = 3.5 µM) [1], the compound is uniquely positioned among commercially available DHPs for studies requiring simultaneous engagement of both L-type and N-type calcium channels. Researchers investigating calcium channel crosstalk in neurotransmitter release, neuropathic pain models, or synaptic plasticity can generate concentration–response relationships at both channels within a 10 nM–10 µM dosing range, a dual-channel pharmacology window not provided by nifedipine (N-type IC₅₀ > 10 µM) or any other N-H-DHP [3].

In Vivo Cardiovascular Model with Reduced Reflex Tachycardia Confound

The compound's in vivo profile—antihypertensive efficacy (MAP reduction of 24.9 ± 6.6 mmHg at 8 mg/kg p.o.) with heart rate increase of only 43.5 ± 22.5 bpm and preserved PR/QTc intervals [1]—makes it suitable for chronic cardiovascular studies in conscious rodent models where reflex tachycardia (observed at ~2-fold higher magnitude with nifedipine [2]) would confound endpoints such as cardiac hypertrophy, fibrosis, or heart failure progression. The lower chronotropic burden also facilitates cleaner interpretation of blood-pressure-independent cardioprotective effects in co-morbidity models (e.g., SHR with metabolic syndrome).

Antimycobacterial DHP Scaffold for Tuberculosis Drug Discovery

The N¹-methyl-DHP core shared by the target compound and its antimycobacterial analog (MIC = 6.25 µg/mL against M. tuberculosis H37Rv) [1] defines a privileged chemotype for tuberculosis drug discovery that is structurally inaccessible using generic N-H-DHPs (nifedipine MIC > 100 µg/mL). Medicinal chemistry teams can procure the target compound as a core scaffold for systematic 4-aryl and 3,5-diester diversification, with the goal of optimizing antimycobacterial potency while minimizing L-type calcium channel activity, thereby separating the antitubercular pharmacophore from the cardiovascular pharmacophore within the DHP chemical framework.

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